N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
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Overview
Description
This compound is a mouthful, but let’s break it down. The IUPAC name reveals its structure: it’s a hybrid of a carbazole and a pyrazole, with a fluorine substitution. Here’s the simplified version: it’s a fused ring system with intriguing properties.
Preparation Methods
Synthetic Routes:
Cycloaddition Approach: One synthetic route involves a cycloaddition reaction between a carbazole derivative and a pyrazole precursor. The fluorine substitution occurs during this step.
Reductive Cyclization: Another method employs reductive cyclization of a suitable precursor, followed by functional group modifications.
Reaction Conditions:
- Solvents: Commonly used solvents include dichloromethane, tetrahydrofuran, or acetonitrile.
- Catalysts: Transition metal catalysts (e.g., palladium or copper) facilitate the cyclization.
- Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production:
While industrial-scale production details are proprietary, laboratories synthesize this compound using scalable methods.
Chemical Reactions Analysis
Oxidation: Undergoes oxidation to form nitroso derivatives.
Reduction: Reduction of the nitroso group yields the corresponding amine.
Substitution: Fluorine can be substituted with other halogens or functional groups.
Reagents: Commonly used reagents include hydrazine, hydrogen gas, and metal catalysts.
Major Products: The primary product is the target compound itself, along with intermediates.
Scientific Research Applications
Medicine: Investigated for potential anticancer properties due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for interactions with cellular receptors.
Industry: Employed in materials science and drug discovery.
Mechanism of Action
Targets: Binds to specific receptors (e.g., GPCRs or enzymes).
Pathways: Modulates signaling pathways related to cell growth and survival.
Comparison with Similar Compounds
Uniqueness: Its fused ring system and fluorine substitution set it apart.
Similar Compounds: Related compounds include other carbazole derivatives and pyrazoles.
Properties
Molecular Formula |
C21H23FN4O |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H23FN4O/c22-12-9-10-16-15(11-12)13-6-4-8-18(19(13)23-16)24-21(27)20-14-5-2-1-3-7-17(14)25-26-20/h9-11,18,23H,1-8H2,(H,24,27)(H,25,26) |
InChI Key |
DGABMHMQRSKYPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)F |
Origin of Product |
United States |
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